
CD73-IN-1
概要
説明
作用機序
CD73-IN-1は、CD73の酵素活性を阻害することによりその効果を発揮し、それにより、アデノシン一リン酸からのアデノシンの産生を減少させます。 この阻害は、アデノシン媒介の免疫抑制を低下させ、T細胞やナチュラルキラー細胞などの免疫細胞の活性を高めます . この化合物は、CD73の活性部位を標的とし、アデノシン一リン酸との相互作用とそれに続くアデノシンの産生を防ぎます .
類似の化合物との比較
類似の化合物
オレクルマブ: CD73の酵素活性を阻害し、CD73ダイマーの架橋を含む、二重の作用機序を持つ別のCD73阻害剤.
This compoundの独自性
This compoundは、CD73に対する高い特異性と結合親和性のために独特であり、酵素活性の効果的な阻害を可能にします。 さらに、その低分子特性は、抗体ベースの阻害剤と比較して、薬物動態と投与の容易さという点で利点をもたらします .
生化学分析
Biochemical Properties
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those mediated by kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in conditions such as cancer and inflammation .
Molecular Mechanism
At the molecular level, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target . For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have been studied over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that it may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites, including those involved in energy production and detoxification processes . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be preferentially taken up by certain cell types or tissues, leading to higher local concentrations and enhanced biological effects .
Subcellular Localization
The subcellular localization of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
準備方法
合成経路および反応条件
CD73-IN-1の合成には、コア構造の調製から始まり、CD73に対する結合親和性と特異性を高めるための官能基の修飾を含む、複数のステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: これは、ニトロ化、還元、環化などのさまざまな反応を受ける芳香族または複素芳香族化合物を出発物質として使用することを伴います。
官能基の修飾:
工業生産方法
This compoundの工業生産には、高純度と収率を確保しながら、ラボでの合成プロセスをスケールアップすることが含まれます。これには通常、以下が含まれます。
反応条件の最適化: 温度、圧力、溶媒などのパラメーターを調整して、収率を最大化し、副生成物を最小限に抑えます。
精製技術: 結晶化、クロマトグラフィー、再結晶化などの方法を使用して、高純度の最終生成物を得ます。
化学反応の分析
反応の種類
CD73-IN-1は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができ、これらは生物活性が変化している可能性があります。
還元: 還元反応は、官能基を修飾することができ、化合物の安定性と有効性を潜在的に高めることができます。
置換: 求核置換または求電子置換などの置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、酸性または塩基性環境などのさまざまな条件で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらは異なる生物活性と薬物動態特性を示す可能性があります。
科学研究の応用
This compoundは、以下を含む、幅広い科学研究の応用を持っています。
がん研究: this compoundは、腫瘍の進行と免疫回避におけるCD73の役割を研究するために使用されます。
免疫学: この化合物は、アデノシンの免疫抑制効果と、CD73阻害が免疫応答を強化する可能性を調査するために使用されます.
薬理学: This compoundは、新しい治療薬の開発を支援する、CD73阻害剤の薬物動態と薬力学を探求するためのツールとして役立ちます.
生化学: 研究者は、this compoundを使用して、CD73の酵素活性とそのさまざまな生化学的経路における役割を研究しています.
科学的研究の応用
Introduction to CD73-IN-1
This compound is a compound designed to inhibit the enzyme CD73, which plays a critical role in the adenosinergic pathway, particularly in cancer immunology and various metabolic diseases. CD73 converts extracellular AMP into adenosine, a molecule that can suppress immune responses and promote tumor growth. The inhibition of CD73 has emerged as a promising therapeutic strategy in oncology and other fields, including diabetes and cardiovascular diseases. This article explores the applications of this compound by examining its role in cancer therapy, metabolic disorders, and its potential as a biomarker.
Clinical Studies
Recent clinical trials have highlighted the efficacy of CD73 inhibitors like this compound in various cancer types:
- Melanoma : In preclinical studies, this compound improved the effectiveness of PD-1 blockade, leading to enhanced tumor regression .
- Pancreatic Cancer : Ongoing trials are evaluating the safety and efficacy of CD73 inhibitors in patients with treatment-naïve pancreatic cancer (NCT04104672) .
- Colorectal Cancer : Studies indicate that combining CD73 inhibition with existing therapies could provide significant benefits for patients with metastatic colorectal cancer (NCT04660812) .
Case Studies
A notable case involved patients with advanced melanoma who exhibited elevated serum levels of CD73. These patients showed improved responses to anti-PD-1 therapy when treated concurrently with CD73 inhibitors, suggesting that CD73 levels could serve as a prognostic factor for treatment efficacy .
Role in Diabetes
Research indicates that CD73 plays a protective role in diabetes management. In diabetic mouse models, enhancing CD73 expression has been linked to reduced severity of diabetic nephropathy. Therapeutic strategies involving CD73 modulation have shown promise in:
- Type 1 Diabetes Mellitus (T1DM) : Inhibiting pathways that downregulate CD73 has been associated with improved outcomes in T1DM models by expanding regulatory B lymphocytes .
- Diabetic Nephropathy : Soluble forms of CD73 have been identified as potential biomarkers for monitoring disease progression in diabetic nephropathy .
Case Studies
In one study involving non-obese diabetic mice, treatments that increased CD73 expression significantly reduced diabetes progression. This suggests that targeting CD73 could be a viable strategy for managing autoimmune aspects of diabetes .
Prognostic Value
CD73 expression levels have been correlated with poor prognosis across various cancers. Elevated levels of serum CD73 activity have been associated with advanced stages of melanoma, indicating its potential as a biomarker for monitoring disease progression and treatment response .
Minimal Residual Disease Monitoring
CD73 has also been proposed as an optional marker for minimal residual disease (MRD) monitoring in B-cell acute lymphoblastic leukemia (B-ALL). Its detection through flow cytometry could enhance the precision of MRD assessments and improve patient management strategies .
類似化合物との比較
Similar Compounds
Uniqueness of CD73-IN-1
This compound is unique due to its high specificity and binding affinity for CD73, which allows for effective inhibition of the enzyme’s activity. Additionally, its small molecule nature provides advantages in terms of pharmacokinetics and ease of administration compared to antibody-based inhibitors .
生物活性
CD73-IN-1 is a compound designed to inhibit CD73, an ectonucleotidase that plays a significant role in cancer biology and immune regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on tumor growth and immune response, and relevant case studies.
Overview of CD73
CD73 (also known as NT5E) is an enzyme that converts extracellular ATP into adenosine, a molecule that can suppress immune responses and promote tumor growth. High levels of CD73 expression are associated with poor clinical outcomes in various cancers, including melanoma and triple-negative breast cancer (TNBC) . Inhibition of CD73 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity and improve the efficacy of existing treatments like anti-PD-1 therapies .
This compound functions primarily by blocking the enzymatic activity of CD73, thereby preventing the production of adenosine. This action leads to several biological consequences:
- Enhanced Immune Response : By inhibiting adenosine production, this compound can restore T cell activity and increase the infiltration of cytotoxic T cells into tumors. Studies have shown that treatment with CD73 inhibitors can elevate the presence of CD8+ T cells in tumors, reversing the immunosuppressive environment created by adenosine .
- Reduction in Tumor Metabolic Fitness : Research indicates that CD73 promotes mitochondrial respiration and metabolic processes in tumor cells. Inhibition of CD73 by compounds like this compound has been shown to decrease oxidative phosphorylation and glycolytic reserve in cancer cells, leading to reduced tumor growth .
- Impact on Tumor Microenvironment : The blockade of CD73 alters the tumor microenvironment by increasing immune cell activation and decreasing the number of regulatory T cells (Tregs), which are often associated with poor prognosis .
Study 1: Melanoma Cohorts
A study involving two independent cohorts of melanoma patients demonstrated that high expression levels of CD73 correlated with poorer clinical outcomes. In patients treated with the CD73 inhibitor APCP, there was a notable increase in tumor-infiltrating lymphocytes, particularly CD8+ T cells . This suggests that targeting CD73 could enhance the effectiveness of immunotherapies in melanoma.
Study 2: Triple-Negative Breast Cancer
In TNBC, elevated levels of CD73 have been linked to reduced anti-tumor immunity. A case study highlighted that patients with high CD73 expression had significantly worse prognoses. The use of CD73 inhibitors like this compound may provide a new therapeutic avenue for improving patient outcomes in this aggressive cancer type .
Research Findings
Recent findings from various studies underscore the biological activity of this compound:
- In Vitro Studies : In colorectal cancer cell lines, silencing CD73 led to decreased proliferation and migration, indicating its role as a master regulator in cancer progression .
- In Vivo Models : Animal studies showed that treatment with anti-CD73 antibodies resulted in delayed tumor growth when combined with anti-PD-1 therapy, highlighting the potential for combination therapies involving CD73 inhibition .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
特性
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。